molecular formula C16H18N10 B2426072 N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine CAS No. 2198443-89-7

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine

Cat. No.: B2426072
CAS No.: 2198443-89-7
M. Wt: 350.39
InChI Key: BGDROXBAPVFHEH-UHFFFAOYSA-N
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Description

N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine ring system. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include potential use as a pharmaceutical agent due to its structural similarity to other biologically active compounds.

Medicine: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine has shown promise in preclinical studies for its antitumor and anti-inflammatory properties. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.

Comparison with Similar Compounds

  • N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

  • N-methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine

Uniqueness: N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine stands out due to its unique structural features, such as the presence of two triazolo[4,3-b]pyridazine moieties and the azetidine ring. These structural elements contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-10-17-19-13-4-6-15(21-25(10)13)23(3)12-8-24(9-12)16-7-5-14-20-18-11(2)26(14)22-16/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDROXBAPVFHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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